8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a purine derivative, which are key components of many biological molecules such as DNA, RNA, and ATP . It also contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of the dimethylamino group suggests that the compound might have basic properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The purine ring system, the naphthalene ring, and the propyl chain with the dimethylamino group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the purine and naphthalene rings, as well as the dimethylamino group. For instance, the dimethylamino group can participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylamino group could give it basic properties . The naphthalene group could contribute to its hydrophobicity .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Researchers have synthesized a series of derivatives related to imidazo[2,1-f]purine-2,4-dione and evaluated them for their potential as ligands for 5-HT(1A) receptors. Some compounds exhibited anxiolytic-like and antidepressant-like activities in preclinical models, suggesting these derivatives, including structurally related compounds, could be valuable for future research in developing new anxiolytic or antidepressant medications (A. Zagórska et al., 2009).
Fluorescence Studies for Metal Ion Detection
A study on a naphthoquinone pyridyl tetrazole-based chemical probe, which shares structural features with the compound , demonstrated selective and sensitive detection of Zn2+ ions. This research indicates the potential use of similar compounds as fluorescent probes for imaging metal ions in biological systems (K. Balakrishna et al., 2018).
Inhibition of CYP26 Enzyme
Another study explored the inhibitory activity of imidazol- and triazol-1-yl derivatives against the CYP26 enzyme, essential for retinoic acid metabolism. These compounds, by inhibiting CYP26, could potentially be used to modulate retinoic acid levels in therapeutic applications, especially in dermatology and oncology (M. Gomaa et al., 2011).
Anticancer Activity
Research into hydantoin and purine derivatives with a specific moiety has shown significant anticancer activity against several cancer cell lines, highlighting the potential of these compounds in cancer therapy (A. Zagórska et al., 2021).
Molecular Docking and Antibacterial Activity
Metal complexes of naphthoquinone-based ligands have been studied for their protein and DNA binding properties, showing potential antibacterial activity and suggesting their use in developing new antimicrobial agents (A. Kosiha et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-[3-(dimethylamino)propyl]-4,7-dimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-17-15-30-21-22(26-24(30)29(17)14-8-13-27(2)3)28(4)25(33)31(23(21)32)16-19-11-7-10-18-9-5-6-12-20(18)19/h5-7,9-12,15H,8,13-14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWYDMDDXFAHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CC4=CC=CC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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